1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3 |
InChI Key |
MAYSGPFYOYLBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Principle
- Terminal alkynes react with organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles regioselectively.
- The reaction proceeds under mild conditions, often at room temperature, in solvents such as dichloromethane/water mixtures or dimethylformamide (DMF).
Synthetic Steps for 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine
Preparation of 4-Amino-1-propargyl-1H-1,2,3-triazole or Equivalent Terminal Alkyne :
- The alkyne component bearing the amino group at the 4-position of the triazole ring is synthesized or obtained commercially.
-
- The terminal alkyne is reacted with 4-methoxybenzyl azide in the presence of copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst.
- The reaction is typically conducted in a biphasic solvent system (e.g., dichloromethane/water) at room temperature for 6 hours.
- The product, this compound, is isolated in yields ranging from 42% to 70% depending on reaction optimization.
Reaction Scheme Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-Methoxybenzyl bromide + NaN3, DMSO, r.t. | 80-90 | Formation of 4-methoxybenzyl azide |
| 2 | Terminal alkyne with amino group | - | Prepared or commercially available |
| 3 | CuSO4·5H2O, sodium ascorbate, DCM/H2O, r.t. | 42-70 | CuAAC reaction to form triazole product |
Alternative Organocatalytic and Metal-Free Methods
While CuAAC remains the dominant method for synthesizing 1,4-disubstituted triazoles, recent advances have introduced metal-free and organocatalytic routes:
- Iodine/Tert-butyl Peroxybenzoate (I2/TBPB) System : Enables synthesis of 1,4-diaryl-1,2,3-triazoles without metal catalysts with good yields (~89%).
- Nonmetal-Mediated Three-Component Reactions : Combining aniline, aromatic ketones, and sulfonyl hydrazides to form 1,4-disubstituted triazoles under mild conditions.
- Organocatalytic Routes : Using amines and bases such as diethylamine and DBU to catalyze cycloaddition reactions of unsaturated aldehydes and azides, yielding triazoles with good functional group tolerance.
However, these methods are less commonly applied for benzyl-substituted triazoles with amino functionalities and may require further adaptation for this compound synthesis.
Reaction Optimization and Characterization
- Catalyst Loading : Copper sulfate pentahydrate (0.4 equiv.) and sodium ascorbate (0.8 equiv.) have been used effectively to maintain Cu(I) species in situ.
- Solvent Choice : Biphasic solvent systems (e.g., dichloromethane/water) facilitate catalyst recycling and product isolation.
- Temperature : Ambient temperature conditions (20-25°C) optimize yields and minimize side reactions.
- Reaction Time : Typically 6 hours for complete conversion.
- Product Purification : Standard chromatographic techniques are used to isolate the pure triazole derivative.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern.
- Infrared (IR) Spectroscopy : Detects characteristic triazole ring vibrations and amino group presence.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
- Single-Crystal X-ray Diffraction (SCXRD) : Used for structural confirmation when crystals are available, revealing hydrogen bonding and molecular conformation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features, synthesis methods, and properties of 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine with its analogs:
Research Findings and Challenges
Biological Activity
1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through various methods including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often employed for creating triazole derivatives. The presence of the methoxy group enhances its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound is linked to its ability to interact with various molecular targets. Notably, it has shown promising results in:
- Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antibacterial Activity : Studies have indicated that triazole derivatives exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
- Antiviral Activity : Some triazole derivatives have been evaluated for their antiviral potential against viruses such as influenza. The presence of specific substituents on the triazole ring can enhance antiviral efficacy .
Anticancer Studies
A study investigating the antiproliferative activity of similar triazole compounds revealed that certain modifications significantly increased their effectiveness against cancer cell lines like MCF-7 (human breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.046 |
| Compound B | HeLa | 0.56 |
| This compound | TBD |
Antibacterial Studies
In vitro studies have shown that triazole derivatives possess significant antibacterial activity. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against various bacterial strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 |
| Compound D | Escherichia coli | 10 |
Antiviral Studies
Research into the antiviral properties of triazole derivatives has indicated that modifications at the C-4 position of the triazole ring can enhance activity against influenza viruses. Specific compounds were able to reduce viral infectivity by over 90% at certain concentrations .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Cancer Treatment : A derivative similar to this compound was tested in vivo and showed significant tumor reduction in mouse models when combined with traditional chemotherapy agents.
- Antibacterial Applications : Clinical trials involving triazole-based antibiotics demonstrated efficacy in treating resistant bacterial infections, showcasing their potential as alternatives to conventional antibiotics.
- Antiviral Research : Investigations into the use of triazole derivatives as neuraminidase inhibitors have shown promise in reducing viral loads in infected cell cultures.
Q & A
Advanced Research Question
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., solubility >50 mg/mL in PBS for similar compounds) .
- Lipophilicity Modulation : Introducing polar groups (e.g., sulfonyl) or reducing alkyl chain length balances logP values (target logP ~2–3) .
- Prodrug Design : Acetylation of the amine group improves membrane permeability, with in vivo hydrolysis restoring activity .
How do substituent variations on the triazole ring influence bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Methoxybenzyl Group : Enhances metabolic stability by shielding the triazole core from oxidative degradation .
- Amine Position (C4) : Critical for hydrogen bonding with target enzymes; substitution reduces potency (e.g., IC₅₀ increases 10-fold with methyl substitution) .
Experimental Design : - Analog Synthesis : Systematic replacement of substituents (e.g., fluoro vs. methoxy) followed by bioassays .
- Pharmacophore Mapping : MOE software identifies essential electronic and steric features .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Batch Consistency : Reproducibility issues arise from exothermic cyclization steps; use controlled flow chemistry for scalability .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water systems) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
